
Betaine
Overview
Description
Betaine (trimethylglycine) is a zwitterionic compound with significant roles in osmotic regulation, methyl group donation, and cellular protection. As an organic osmolyte, this compound helps cells maintain volume under osmotic stress by accumulating to molar concentrations without disrupting cellular functions . It also acts as a methyl donor in the remethylation of homocysteine to methionine, critical for one-carbon metabolism and epigenetic regulation . Industrially, it serves as a surfactant and stabilizer due to its zwitterionic nature .
Preparation Methods
Chemical Synthesis of Betaine Hydrochloride
Industrial-scale this compound hydrochloride synthesis typically involves the reaction of chloroacetic acid with trimethylamine under controlled conditions. The Chinese patent CN102827011A outlines a two-step process:
Neutralization of Chloroacetic Acid :
In a reaction vessel, 1,450–1,550 kg of chloroacetic acid is dissolved in 2 tons of water, followed by gradual addition of 800–900 kg of light sodium carbonate. The exothermic reaction is maintained at 50–60°C using cooling water to prevent excessive carbon dioxide release.Trimethylamine Addition :
A total of 900–1,000 kg of 99% trimethylamine is introduced, with temperature controlled at 55–60°C and pressure below 0.1 MPa. Post-reaction stabilization at 60–70°C for 1 hour ensures complete conversion to this compound hydrochloride.
Table 1: Key Parameters for this compound Hydrochloride Synthesis (CN102827011A)
Parameter | Value Range |
---|---|
Chloroacetic Acid | 1,450–1,550 kg |
Sodium Carbonate | 800–900 kg |
Trimethylamine | 900–1,000 kg |
Reaction Temperature | 55–70°C |
Pressure Limit | <0.1 MPa |
This method achieves scalability through precise thermal management, though the use of volatile trimethylamine necessitates robust containment systems.
Anhydrous this compound Production
The US patent US7005543B2 details a distinct approach for anhydrous this compound synthesis:
Initial Reaction Phase :
120 kg chloroacetic acid dissolved in 180 kg water is neutralized with 70 kg sodium carbonate to pH 6.5–7.5, forming solution A.Trimethylamine Quenching :
283 L of 30% liquid trimethylamine is added at 25–30°C, maintaining pH 9–10 for 5 hours. Subsequent vacuum distillation removes ammonia, yielding a solution concentrated to 1.2–1.3 g/cm³ density.Crystallization and Purification :
Ethanol rinsing and vacuum drying produce anhydrous this compound with <2% water content and >98.5% purity.
Table 2: Anhydrous this compound Quality Metrics (US7005543B2)
Parameter | Specification |
---|---|
Water Content | <2% |
Residue on Ignition | <0.1% |
This compound Purity | >98.5% |
This protocol’s critical innovation lies in ion-exchange resin purification, effectively removing chloride ions that compromise product stability.
Enzymatic Synthesis in Plumbaginaceae Species
β-Alanine this compound synthesis in Limonium latifolium occurs via sequential N-methylation catalyzed by a single trifunctional methyltransferase.
- Enzyme Purification :
A seven-step protocol using polyethylene glycol precipitation and affinity chromatography achieves 34-fold purification (Table 3).
Table 3: N-Methyltransferase Purification Profile (PMC116480)
Step | Specific Activity (nmol/h/mg) | Purification Fold |
---|---|---|
Crude Extract | 8.3 | 1 |
PEG Precipitation | 16.6 | 2 |
DEAE-Fractogel | 47.3 | 6 |
Prep Cell Electrophoresis | 285.3 | 34 |
- Kinetic Properties :
The enzyme exhibits comparable K_m values for β-alanine (5.28 mM), N-methyl-β-alanine (5.68 mM), and N,N-dimethyl-β-alanine (5.87 mM), with catalytic efficiency (V_max/K_m) ranging from 227–289 mM⁻¹h⁻¹.
This bifunctional catalysis mechanism eliminates the need for separate methylation enzymes, suggesting evolutionary optimization for this compound biosynthesis.
Industrial-Scale Process Optimization
Comparative analysis of patent methodologies reveals critical operational divergences:
Table 4: Reaction Condition Comparison Across Patents
Parameter | CN102827011A | US7005543B2 | CN1065236C |
---|---|---|---|
Temperature Range | 50–70°C | 25–50°C | 24–75°C |
Pressure Control | <0.1 MPa | Atmospheric | Not Specified |
Purification Method | Cooling Crystallization | Ion Exchange | Distillation |
Yield | 90–94% | 98.5% Purity | 94% |
The US protocol’s inclusion of ion-exchange resins results in superior purity (98.5% vs. 94–98.35%), albeit with increased operational complexity.
Challenges in this compound Synthesis
Trimethylamine Volatility :
All chemical methods require stringent containment for trimethylamine (b.p. 2.9°C), with CN102827011A specifying pressure limits below 0.1 MPa to prevent vaporization.Byproduct Formation :
Incomplete neutralization generates sodium chloroacetate impurities, necessitating pH stabilization within narrow windows (6.5–7.5).Thermal Degradation : Prolonged heating above 70°C risks this compound decomposition into trimethylamine and glycine derivatives, mandating precise temperature control.
Chemical Reactions Analysis
Methylation Reactions
Betaine serves as a methyl donor in the methionine–homocysteine cycle, catalyzed by This compound-homocysteine methyltransferase (BHMT) in hepatic and renal mitochondria :
This reaction regenerates methionine, essential for synthesizing S-adenosylmethionine (SAM), the primary methylating agent in cellular processes (e.g., DNA methylation) . BHMT activity is vitamin B12-independent, distinguishing it from folate-dependent methionine synthase .
Table 1: Impact of this compound on Sulfur Amino Acid Metabolites
Compound | Change | Role in Methylation/Oxidative Stress |
---|---|---|
Methionine | ↑ 50–70% | Precursor for SAM synthesis |
SAM | ↑ 30–40% | Direct antioxidant and methyl donor |
Homocysteine | ↓ 20–50% | Reduces oxidative stress |
Cysteine | ↑ 15–25% | Enhances glutathione (GSH) synthesis |
Metabolic Degradation Pathways
This compound undergoes catabolism in mitochondria:
-
Demethylation : DMG is converted to sarcosine (monomethylglycine) via DMG dehydrogenase.
-
Further oxidation : Sarcosine becomes glycine, entering one-carbon metabolism :
Glycine contributes to GSH production, enhancing cellular antioxidant capacity .
Antioxidant Mechanisms
Though this compound lacks direct free-radical-scavenging ability , it indirectly mitigates oxidative stress by:
-
Upregulating SAM : Increases GSH synthesis and stabilizes redox status .
-
Lowering homocysteine : Reduces pro-oxidant homocysteine accumulation .
-
Membrane stabilization : Hydrophobic methyl groups and hydrophilic carboxylate form a protective layer, limiting reactive oxygen species (ROS) generation .
Osmoprotective Interactions
This compound stabilizes proteins and DNA under osmotic stress by:
Scientific Research Applications
Health and Nutrition Applications
1.1 Metabolic Benefits
Betaine plays a crucial role in metabolism by serving as a methyl group donor in the conversion of homocysteine to methionine. This reaction is catalyzed by the enzyme this compound-homocysteine methyltransferase (BHMT), which is essential for maintaining healthy homocysteine levels and preventing cardiovascular diseases .
1.2 Liver Health
Research indicates that this compound can reduce liver fat accumulation and improve liver function. A study showed that this compound supplementation significantly decreased hepatic transaminases and malondialdehyde levels while increasing antioxidant enzyme activity in patients with chronic liver diseases . Additionally, this compound has been shown to protect against alcohol-induced liver damage by modulating inflammatory responses and oxidative stress .
1.3 Anti-inflammatory Properties
This compound exhibits anti-inflammatory effects through various mechanisms, including the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. This action helps reduce inflammation in conditions such as obesity, diabetes, and neurodegenerative diseases . In animal models, this compound treatment has been associated with decreased expression of pro-inflammatory cytokines and improved metabolic profiles .
Sports Nutrition
This compound is also recognized for its potential ergogenic effects in sports nutrition. Studies have demonstrated that this compound supplementation can enhance muscular endurance and strength performance during high-intensity exercise. For instance, one study found that acute this compound supplementation improved bench press endurance among athletes .
Agricultural Applications
3.1 Animal Feed
This compound is widely used in animal nutrition as an osmoprotectant and growth promoter. It helps improve feed efficiency and growth rates in livestock by enhancing nutrient absorption and reducing stress responses during heat exposure . The addition of this compound to poultry diets has been linked to improved weight gain and feed conversion ratios.
3.2 Crop Production
In agriculture, this compound surfactants are utilized in pesticide formulations to enhance spreading and absorption on plant surfaces. These surfactants improve the efficacy of agricultural chemicals while being biodegradable and environmentally friendly .
Industrial Applications
4.1 Surfactants
This compound is employed as a surfactant in personal care products such as shampoos, body washes, and detergents due to its mildness and effective foaming properties. Its amphoteric nature allows it to function effectively across varying pH levels, making it suitable for a wide range of cleaning applications .
4.2 Chemical Manufacturing
In industrial settings, this compound is used in the production of various chemical formulations, including soldering agents and resin curing fluxes. Its utility extends to pharmaceutical formulations where it can enhance drug solubility and stability .
Case Studies
5.1 this compound in Liver Disease Management
A clinical trial involving children with chronic hepatitis B showed that a this compound-arginine complex resulted in significant reductions in pain syndromes and hepatomegaly while improving liver enzyme levels . This highlights this compound's potential as a therapeutic agent in managing liver diseases.
5.2 this compound Supplementation in Athletes
Another study assessed the impact of this compound supplementation on athletic performance among trained individuals. Results indicated improvements in performance metrics such as sprinting speed and muscular endurance following a regimen of this compound supplementation over several weeks .
Mechanism of Action
Betaine functions primarily as an osmoprotectant and a methyl group donor. As an osmoprotectant, this compound helps maintain cell volume and protects cellular structures under osmotic stress by stabilizing proteins and enzymes . As a methyl group donor, this compound participates in the methylation of homocysteine to form methionine, a crucial process in the regulation of homocysteine levels in the body . This methylation reaction is catalyzed by the enzyme this compound-homocysteine S-methyltransferase .
Comparison with Similar Compounds
Osmoprotectants: Betaine vs. Proline and Trimethylamine (TMA)
This compound and proline are both osmolytes, but their mechanisms differ. In saline environments, this compound reduces proline content in plants like perennial ryegrass, suggesting distinct pathways for osmotic adaptation . This compound degradation in bacteria (e.g., Paracoccus sp.) yields TMA and dimethylglycine (DMG), which contribute to media basification, unlike proline, which is primarily synthesized de novo . This compound’s ability to protect cells without colligative effects (e.g., in hypertonic NaCl medium) underscores its unique role in solute injury prevention .
Table 1: Osmoprotectant Mechanisms
Methyl Donors: this compound vs. Choline and Dimethylglycine (DMG)
This compound is a downstream metabolite of choline, with hepatic choline conversion rates exceeding 60% . Unlike choline, this compound directly donates methyl groups to homocysteine, bypassing the need for enzymatic conversion. DMG, a this compound metabolite, lacks methyl-donor capacity, highlighting this compound’s unique role in one-carbon metabolism . In hepatocytes, this compound levels are threefold higher than choline, emphasizing its metabolic dominance .
Table 2: Methyl Donor Efficiency
Structural Analogs: this compound vs. Phosphorus-Betaine and Thetine
Phosphorus-betaine (triethyl-phosphorus this compound) and thetine (dimethylthetine) share structural similarities but differ in thermal stability. When heated, phosphorus-betaine decomposes similarly to thetine, producing distinct products compared to true this compound . This contrasts with sulfur analogs (e.g., thiodiglycolic acid), which align with phosphorus compounds, whereas nitrogen-based this compound behaves uniquely .
Key Differences :
- Thermal Decomposition : this compound salts yield different products than phosphorus-betaine or thetine .
- Synthesis : Phosphorus analogs lack derivatives like P(CH₂COOH)₃, limiting their versatility .
Surfactant Properties: this compound vs. SDBS, DTAB, and NPE
This compound’s zwitterionic nature grants superior surfactant performance. In oil-water systems, this compound forms micelles that integrate into oil layers, outperforming SDBS (anionic), DTAB (cationic), and NPE (non-ionic) in oil displacement efficiency . This compound’s interaction with petroleum molecules is weaker than NPE but stronger than DTAB, balancing emulsification and stabilization .
Table 3: Surfactant Performance Comparison
Metabolic Byproducts: this compound vs. TMAO
This compound and TMAO (trimethylamine N-oxide) are linked through gut microbiota metabolism. This compound degradation produces TMA, which is oxidized to proinflammatory TMAO in the liver . Both compounds are implicated in chronic inflammation, but this compound’s anti-inflammatory effects contrast with TMAO’s role in macrophage activation .
Key Contrast :
- This compound : Anti-inflammatory, reduces oxidative stress .
- TMAO : Proinflammatory, promotes atherosclerosis .
Dietary Sources: this compound-Rich Foods vs. Refined Grains
Whole grains and pseudocereals are superior this compound sources. Amaranth (7,420 µg/g) and quinoa (3,930–6,300 µg/g) contain 2–4 times more this compound than refined wheat . Durum wheat and conventional wheat show comparable levels, highlighting the importance of minimally processed foods .
Biological Activity
Betaine, chemically known as trimethylglycine, is a naturally occurring compound found in various organisms, including plants, animals, and microorganisms. It plays a significant role in several biological processes, particularly in metabolism, osmoregulation, and cellular protection. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
1. Osmoprotective Role:
this compound functions as an osmoprotectant, helping cells withstand hyperosmotic stress. It stabilizes proteins and cellular structures under stress conditions by promoting the expression of heat shock proteins . This property is particularly beneficial in renal and hepatic tissues where osmotic fluctuations are common.
2. Methyl Group Donor:
One of the critical biochemical roles of this compound is its function as a methyl group donor in the conversion of homocysteine to methionine via the enzyme this compound-homocysteine methyltransferase (BHMT). This reaction is vital for maintaining methionine levels and preventing hyperhomocysteinemia, which is associated with cardiovascular diseases .
3. Anti-inflammatory Effects:
this compound has demonstrated anti-inflammatory properties by inhibiting nuclear factor-kappa B (NF-κB) activity and reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-1β. This effect is mediated through its ability to modulate signaling pathways involving mitogen-activated protein kinases (MAPKs) and NLRP3 inflammasome activation .
1. Metabolic Disorders
Recent studies have shown that this compound supplementation can improve insulin sensitivity and reduce hepatic fat accumulation in individuals with prediabetes and obesity. A randomized controlled trial indicated that participants receiving this compound exhibited significant improvements in metabolic parameters compared to those on placebo .
2. Liver Health
This compound has been extensively studied for its hepatoprotective effects. It reduces liver fat accumulation by enhancing free fatty acid oxidation and decreasing lipogenesis. For instance, in animal models of alcoholic liver disease (ALD), this compound treatment resulted in lower levels of hepatic transaminases and malondialdehyde, indicating reduced liver injury .
3. Cardiovascular Health
The relationship between this compound levels and cardiovascular health has gained attention due to its role in lowering homocysteine levels. Elevated homocysteine is a risk factor for cardiovascular diseases; thus, this compound's methylation capacity may contribute to cardiovascular protection .
Research Findings
Numerous studies have documented the biological activities of this compound across various contexts. Below is a summary table highlighting key findings from recent research:
Case Studies
-
Insulin Sensitivity Improvement:
A clinical trial involving 27 obese participants showed that those supplemented with 4950 mg of this compound daily experienced significant improvements in insulin sensitivity after 12 weeks compared to the placebo group . -
Hepatic Fat Reduction:
In a study on chronic hepatitis B patients undergoing treatment with a this compound-arginine complex, researchers observed significant reductions in hepatomegaly and liver enzyme activity .
Q & A
Basic Research Questions
Q. What methodological considerations are critical for optimizing betaine extraction and quantification in plant matrices like Beta vulgaris?
- This compound extraction requires hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) to resolve polar compounds. Key parameters include collision energy (CoE), fragmentor voltage (FV), and source temperature, optimized via experimental design (e.g., central composite design) to enhance sensitivity. Accelerated solvent extraction (ASE) paired with solid-phase extraction (SPE) improves recovery rates, particularly for water-rich samples. Quantification relies on monitoring the transition m/z 118.1 → 58.1 Da in MRM mode, validated with matrix-matched calibration curves .
Q. How does this compound’s dual role as an osmolyte and methyl donor influence experimental design in metabolic studies?
- Studies must distinguish osmotic vs. transmethylation effects by controlling variables such as cellular hydration status (e.g., salinity stress models) and methyl group availability (e.g., methionine-deficient diets). For example, in hepatic studies, this compound’s impact on homocysteine reduction (via remethylation) is measured alongside S-adenosylmethionine (SAMe) levels, while osmotic effects are assessed via cell volume regulation under hypertonic conditions .
Q. What analytical techniques are most reliable for detecting trace this compound in complex biological matrices?
- High-performance liquid chromatography (HPLC) with pre-column derivatization (e.g., using 2-naphthacyl esters) enhances UV detection sensitivity. For trace analysis, HILIC-MS/MS with optimized MRM transitions provides specificity, achieving detection limits as low as 0.1 ng/mL. Validation requires spike-and-recovery tests in representative matrices (e.g., serum, plant extracts) .
Q. How do dietary sources of this compound affect baseline levels in experimental models, and how should this be controlled?
- This compound-rich diets (e.g., spinach, wheat germ) elevate hepatic and renal this compound pools. To standardize baseline levels, researchers should use purified diets with defined this compound content or include a washout period. Pairing dietary intake data with tissue-specific this compound quantification (via LC-MS) ensures reproducibility .
Advanced Research Questions
Q. How can conflicting data on this compound’s dual modulation of GABA transport (inhibition vs. substrate activity) be resolved experimentally?
- Dose-response studies using Xenopus laevis oocytes expressing rGAT1 reveal concentration-dependent effects: this compound acts as a GABA inhibitor at low concentrations (0.001–1 mM) but becomes a secondary substrate at higher levels (>10 mM). Kinetic assays (e.g., logistic fitting of current-voltage relationships) and competitive binding assays with radiolabeled GABA clarify these dual mechanisms .
Q. What systems biology approaches are effective for modeling this compound’s role in microbial osmoadaptation (e.g., Chromohalobacter salexigens)?
- Genome-scale metabolic reconstructions and flux balance analysis (FBA) simulate choline-to-betaine conversion pathways. Constraints include glucose uptake rates and choline availability. Model validation involves comparing predicted biomass yields and this compound fluxes with experimental data from chemostat cultures under osmotic stress .
Q. How does this compound counteract urea-induced protein denaturation, and what experimental evidence supports this synergy?
- Dielectric spectroscopy and molecular dynamics (MD) simulations demonstrate this compound-urea interactions stabilize protein hydration shells. Experimental validation uses thermal shift assays (e.g., measuring Tm changes in lysozyme) and circular dichroism (CD) to track secondary structure preservation under denaturing conditions .
Q. What mechanisms underlie this compound’s mitigation of oxidative stress in hyperglycemic granulosa cells, and how can this be translated to therapeutic research?
- In vitro models (e.g., mouse granulosa cells exposed to 30 mM glucose) show this compound upregulates Nrf2-mediated antioxidant pathways (SOD1, CAT, GPx) and suppresses NF-κB-driven inflammation. Mechanistic studies require siRNA knockdown of Nrf2/NF-κB and ROS quantification (e.g., DCFH-DA probes) to confirm pathway specificity .
Q. How does this compound influence hepatic mitochondrial biogenesis and lipid metabolism in fatty liver disease models?
- In HepG2 cells, this compound enhances mitochondrial DNA content (qPCR for MT-ND1) and fatty acid oxidation (PPAR-α activation). RNA methylation profiling (MeRIP-seq) reveals this compound’s dependence on FTO demethylase activity, linking methyl donor roles to epigenetic regulation of metabolic genes .
Q. Methodological Guidance
- Resolving Data Contradictions : For conflicting results (e.g., this compound’s dual effects on GABA), use multi-concentration assays and orthogonal techniques (e.g., isothermal titration calorimetry for binding affinity) .
- Experimental Controls : Include osmotic controls (e.g., mannitol) to isolate this compound-specific effects in stress models .
- Data Analysis : Apply flux variability analysis (FVA) in metabolic models to assess alternate optimal pathways under this compound modulation .
Properties
IUPAC Name |
2-(trimethylazaniumyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-6(2,3)4-5(7)8/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIUHFFTVRNATP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
590-46-5 (hydrochloride) | |
Record name | Betaine | |
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DSSTOX Substance ID |
DTXSID8022666 | |
Record name | Betaine | |
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Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Liquid, Deliquescent solid; [Merck Index] Powder; [Alfa Aesar MSDS], Free-flowing, white crystals; Savoury | |
Record name | Methanaminium, 1-carboxy-N,N,N-trimethyl-, inner salt | |
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Record name | Betaine | |
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Solubility |
Soluble, Solubility (g/100 g solvent): methanol, 55; ethanol, 8.7. Sparingly soluble in ether., Slightly soluble in chloroform, In water, 6.11X10+5 mg/L at 19 °C, Very soluble, Soluble (in ethanol) | |
Record name | Betaine | |
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Vapor Pressure |
0.00000053 [mmHg] | |
Record name | Betaine | |
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Color/Form |
Deliquescent scales or prisms | |
CAS No. |
107-43-7 | |
Record name | Betaine | |
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Record name | BETAINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7467 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
301-305°C, Decomposes around 293 °C | |
Record name | Betaine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06756 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BETAINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7467 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.